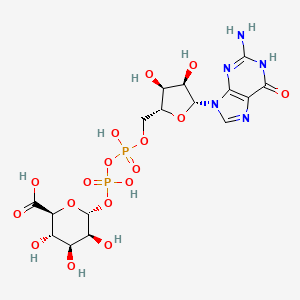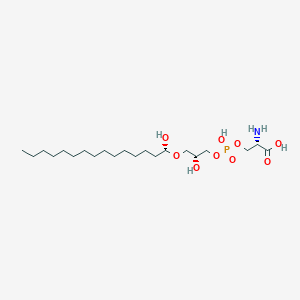
Lysophosphotidylserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysophosphatidylserine is an emerging lysophospholipid mediator that acts through G protein-coupled receptors. It is detected in various tissues and cells and is thought to be produced mainly by the deacylation of phosphatidylserine. Lysophosphatidylserine has been known to stimulate the degranulation of mast cells and has immune-modulatory functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lysophosphatidylserine is primarily produced by the deacylation of phosphatidylserine. This process involves the removal of a fatty acid group from phosphatidylserine, resulting in the formation of lysophosphatidylserine .
Industrial Production Methods: Industrial production methods for lysophosphatidylserine are not extensively documented. the deacylation process can be scaled up for industrial purposes, utilizing enzymatic or chemical methods to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Lysophosphatidylserine undergoes various chemical reactions, including:
Oxidation: Lysophosphatidylserine can be oxidized under specific conditions, leading to the formation of oxidized lysophosphatidylserine derivatives.
Reduction: Reduction reactions can convert oxidized lysophosphatidylserine back to its original form.
Substitution: Lysophosphatidylserine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized lysophosphatidylserine derivatives, reduced lysophosphatidylserine, and substituted lysophosphatidylserine compounds.
Wissenschaftliche Forschungsanwendungen
Lysophosphatidylserine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: Lysophosphatidylserine plays a crucial role in cell signaling, immune response modulation, and apoptosis.
Medicine: It has potential therapeutic applications in treating immune-related diseases, inflammation, and cancer.
Industry: Lysophosphatidylserine is used in the development of pharmaceuticals and as a research tool in various biochemical assays
Wirkmechanismus
Lysophosphatidylserine exerts its effects by binding to specific G protein-coupled receptors, such as GPR34 and GPR174. Upon binding, it activates intracellular signaling pathways that modulate immune responses, cell proliferation, and apoptosis. The molecular targets and pathways involved include the activation of phospholipase C, protein kinase C, and the release of intracellular calcium .
Vergleich Mit ähnlichen Verbindungen
Lysophosphatidic acid: Another lysophospholipid mediator with similar signaling functions.
Sphingosine-1-phosphate: A well-studied lysophospholipid involved in immune regulation and cell signaling.
Uniqueness of Lysophosphatidylserine: Lysophosphatidylserine is unique due to its specific role in immune modulation and its ability to stimulate mast cell degranulation. Unlike lysophosphatidic acid and sphingosine-1-phosphate, lysophosphatidylserine has distinct receptors and signaling pathways that make it a valuable target for therapeutic interventions .
Eigenschaften
Molekularformel |
C21H44NO9P |
|---|---|
Molekulargewicht |
485.5 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-hydroxy-3-[(1R)-1-hydroxypentadecoxy]propoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C21H44NO9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(24)29-15-18(23)16-30-32(27,28)31-17-19(22)21(25)26/h18-20,23-24H,2-17,22H2,1H3,(H,25,26)(H,27,28)/t18-,19+,20-/m1/s1 |
InChI-Schlüssel |
RPZLJDFLPRHXGM-HSALFYBXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H](O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(O)OCC(COP(=O)(O)OCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


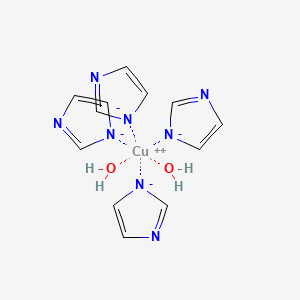
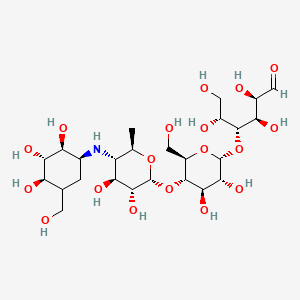
![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)
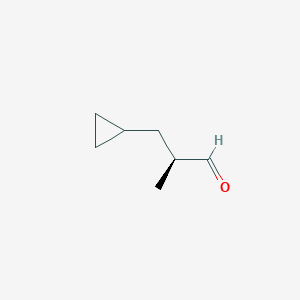
![1-[4-(Octahydro-pyrido[1,2-A]pyrazin-2-YL)-phenyl]-2-phenyl-1,2,3,4-tetrahydro-isoquinolin-6-OL](/img/structure/B10776962.png)
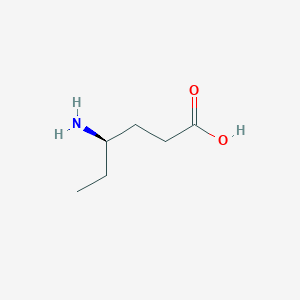
![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)
![(2R,8S)-8-benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(naphthalen-2-ylmethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10776979.png)
![5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)
![2-[4-[[(S)-1-[[(S)-2-[[(RS)-3,3,3-Trifluoro-1-isopropyl-2-oxopropyl]aminocarbonyl]pyrrolidin-1-YL-]carbonyl]-2-methylpropyl]aminocarbonyl]benzoylamino]acetic acid](/img/structure/B10776990.png)

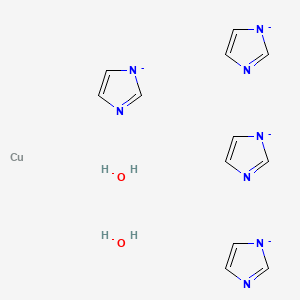
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777008.png)
